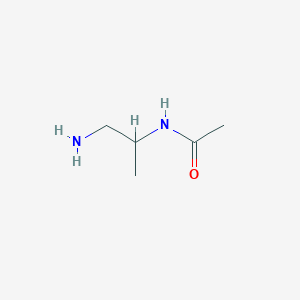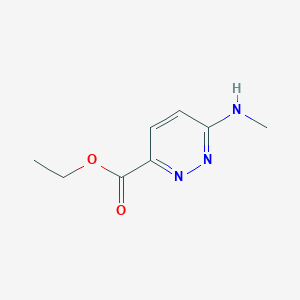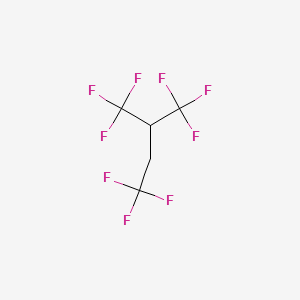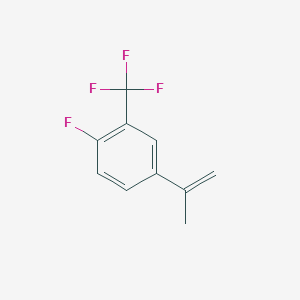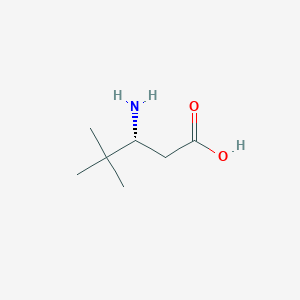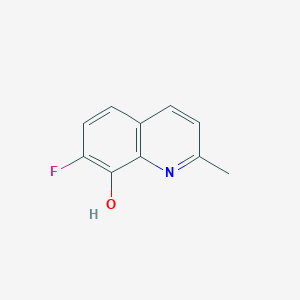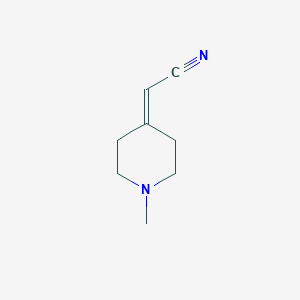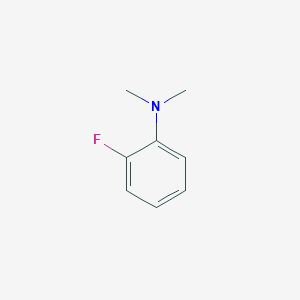
2-fluoro-N,N-dimethylaniline
Overview
Description
2-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a fluorine atom, and the amino group is substituted with two methyl groups
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-N,N-dimethylaniline . Factors such as pH, temperature, and the presence of other molecules can affect its chemical stability and reactivity, as well as its interaction with biological targets.
Biochemical Analysis
Biochemical Properties
2-Fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary interactions involves cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to the active site of cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, this compound can interact with flavin-containing monooxygenases, which catalyze the oxidation of nitrogen-containing compounds. The nature of these interactions is primarily based on the electronic effects of the fluorine atom, which influences the reactivity and stability of the compound in enzymatic reactions .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In hepatocytes, it can induce the expression of cytochrome P450 enzymes, leading to enhanced metabolic activity. This induction is mediated through the activation of nuclear receptors such as the aryl hydrocarbon receptor and the pregnane X receptor. In neuronal cells, this compound can modulate neurotransmitter levels by inhibiting monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This inhibition results in increased neurotransmitter levels, which can affect cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to the active site of cytochrome P450 enzymes through hydrogen bonding and hydrophobic interactions, leading to the formation of a stable enzyme-substrate complex. This binding results in the oxidation of the compound to form hydroxylated metabolites. Additionally, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the degradation of neurotransmitters. This inhibition is achieved through competitive binding, where the compound competes with the natural substrates of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that this compound can induce persistent changes in cellular function, particularly in hepatocytes, where prolonged exposure leads to sustained induction of cytochrome P450 enzymes. In in vitro studies, the compound has been observed to maintain its inhibitory effects on monoamine oxidase over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and neurotoxicity. These toxic effects are primarily due to the accumulation of reactive metabolites formed during the oxidative metabolism of the compound. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenases. The compound undergoes oxidative metabolism to form hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted from the body through the urine. The metabolic flux of this compound is influenced by the activity of the enzymes involved, as well as the availability of cofactors such as nicotinamide adenine dinucleotide phosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cells, this compound can accumulate in specific organelles, such as the endoplasmic reticulum, where it undergoes metabolic processing. The distribution of the compound within tissues is influenced by its lipophilicity and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The compound can also localize to mitochondria, where it inhibits monoamine oxidase activity. The targeting of this compound to these specific compartments is facilitated by its chemical properties, such as its lipophilicity and the presence of targeting signals. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of the compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the direct nucleophilic substitution reaction, where N,N-dimethylaniline reacts with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine (F2) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar nucleophilic substitution process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound a potential candidate for nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Nucleophilic Substitution: Reagents such as sodium hydride and potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce corresponding quinones .
Scientific Research Applications
2-Fluoro-N,N-dimethylaniline has several applications in scientific research:
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
2-Fluoroaniline: Lacks the dimethylamino group, affecting its overall reactivity and applications.
N,N-Dimethyl-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: The fluorine atom enhances the compound’s stability and reactivity in nucleophilic substitution reactions, while the dimethylamino group affects its overall electronic properties .
Properties
IUPAC Name |
2-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMMWWNKDSKGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


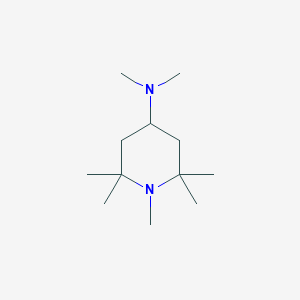

![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)

![(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3041783.png)
